Sodium Methotrexate

Descripción

Propiedades

IUPAC Name |

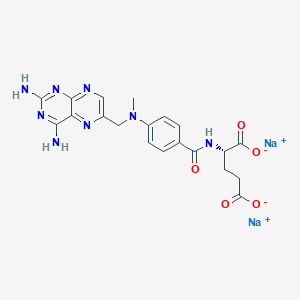

disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASQOOZCTWOQPA-GXKRWWSZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N8Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-05-2 (Parent) | |

| Record name | Methotrexate disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3037123 | |

| Record name | Methotrexate disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7413-34-5, 15475-56-6 | |

| Record name | Methotrexate disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methotrexate disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOTREXATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IG1E710ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Sodium Methotrexate: A Technical Guide for Chemotherapy Research

Abstract

Methotrexate (B535133), a cornerstone of modern chemotherapy, represents a landmark in the rational design of anticancer agents. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of its sodium salt, a widely used formulation. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental pathways.

Historical Perspective: From Folic Acid to a Potent Antifolate

The journey to methotrexate began with the observation in the 1940s that folic acid, a vitamin essential for cell growth, exacerbated leukemia. This led to the hypothesis that blocking folic acid metabolism could inhibit the proliferation of cancer cells. In 1947, under the direction of Dr. Sidney Farber, a team of researchers including Yellapragada Subbarow synthesized a series of folic acid antagonists. Among these was aminopterin (B17811), which in 1948 was shown to induce temporary remissions in children with acute lymphoblastic leukemia (ALL), marking the dawn of chemotherapy.

However, aminopterin's high toxicity spurred the search for safer alternatives. This led to the synthesis of amethopterin, now known as methotrexate, which demonstrated a better therapeutic index. By the 1950s, methotrexate had replaced aminopterin in clinical practice and its efficacy was being explored in solid tumors, leading to the first cure of a metastatic cancer, choriocarcinoma, in 1956.

Chemical Synthesis of Sodium Methotrexate

The synthesis of this compound is a multi-step process. The following is a generalized laboratory-scale protocol synthesized from various reported methods.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-diamino-6-(bromomethyl)pteridine hydrobromide

-

N-(4-(methylamino)benzoyl)-L-glutamic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and equipment (reaction flask, condenser, stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, dissolve N-(4-(methylamino)benzoyl)-L-glutamic acid in a suitable volume of DMSO.

-

Addition of Base: Slowly add a stoichiometric amount of aqueous sodium hydroxide to the solution with continuous stirring to form the corresponding sodium salt in situ.

-

Condensation Reaction: To this solution, add 2,4-diamino-6-(bromomethyl)pteridine hydrobromide portion-wise while maintaining the temperature between 20-25°C.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation of Methotrexate: Upon completion of the reaction, pour the reaction mixture into a vigorously stirred solution of acidic water (pH adjusted to 3.5-4.0 with HCl). Methotrexate will precipitate out as a yellow solid.

-

Isolation and Washing: Filter the precipitate and wash it thoroughly with deionized water, followed by ethanol and then acetone to remove impurities.

-

Formation of this compound: To form the disodium (B8443419) salt, suspend the crude methotrexate in deionized water and add a sufficient amount of 1M sodium hydroxide solution with stirring until the solid completely dissolves and the pH reaches approximately 8.5-9.0.

-

Purification and Isolation: The this compound can be precipitated from the aqueous solution by the addition of a water-miscible organic solvent such as ethanol or acetone. Filter the resulting precipitate, wash with the organic solvent, and dry under vacuum to yield this compound as a yellow powder.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Methotrexate is a potent antimetabolite that functions as a competitive inhibitor of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By binding to DHFR with an affinity approximately 1000 times greater than that of its natural substrate, DHF, methotrexate effectively blocks the production of THF. This leads to a depletion of the intracellular pool of reduced folates, thereby inhibiting DNA synthesis and cell division, particularly in rapidly proliferating cancer cells.

Signaling Pathway: Folate Metabolism and Methotrexate Inhibition

Caption: Folate metabolism pathway and the inhibitory action of Methotrexate.

Quantitative Data

The efficacy of methotrexate as a chemotherapeutic agent can be quantified through various in vitro and in vivo parameters.

In Vitro Efficacy of Methotrexate

| Parameter | Target/Cell Line | Value |

| Ki (Inhibition Constant) | Human Dihydrofolate Reductase | ~3.4 pM |

| IC50 (Half-maximal inhibitory concentration) | Human Dihydrofolate Reductase | ~7.7 nM |

| IC50 (72h exposure) | CCRF-CEM (Leukemia) | ~10 nM |

| IC50 (72h exposure) | HeLa (Cervical Cancer) | ~20 nM |

| IC50 (72h exposure) | MCF-7 (Breast Cancer) | ~30 nM |

| IC50 (72h exposure) | A549 (Lung Cancer) | ~50 nM |

Clinical Efficacy of Methotrexate-Based Chemotherapy

| Cancer Type | Regimen | Response Rate/Outcome |

| Acute Lymphoblastic Leukemia (Childhood) | Multi-agent chemotherapy including high-dose methotrexate | 5-year event-free survival rates of 80-90% |

| Choriocarcinoma | Methotrexate monotherapy | Cure rates approaching 100% in low-risk disease |

| Breast Cancer | CMF (Cyclophosphamide, Methotrexate, 5-Fluorouracil) | Objective response rates of 50-60% |

| Head and Neck Cancer | Methotrexate as a single agent | Response rates of 30-40% in recurrent/metastatic disease |

| Osteosarcoma | High-dose methotrexate with leucovorin rescue | ~70% 5-year survival in combination with other agents |

| Bladder Cancer | MVAC (Methotrexate, Vinblastine, Doxorubicin, Cisplatin) | Overall response rates of 50-70% |

Key Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

Purified human DHFR enzyme

-

DHFR assay buffer (50 mM Tris-HCl, pH 7.5)

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

This compound solution (in assay buffer)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Setup: In each well of the microplate, add the following in order:

-

DHFR assay buffer

-

NADPH solution (final concentration ~100 µM)

-

This compound solution at various concentrations (or buffer for control)

-

DHFR enzyme solution

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the reaction by adding DHF solution (final concentration ~50 µM) to each well.

-

Measurement: Immediately begin measuring the absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Data Analysis: Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of methotrexate. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound solution (in culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium without the drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each methotrexate concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Mandatory Visualizations

Experimental Workflow: In Vitro Anticancer Drug Screening

Caption: A typical experimental workflow for in vitro anticancer drug screening.

Logical Relationship: Methotrexate's Therapeutic Action

The Dawn of a New Era: The Historical Development of Methotrexate in Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133), a cornerstone of modern cancer chemotherapy, represents a pivotal moment in the history of medicine: the dawn of rationally designed antimetabolites to combat malignant disease. Its journey from a derivative of a naturally occurring vitamin to a powerful therapeutic agent is a testament to the convergence of astute clinical observation, fundamental biochemical research, and the dawn of the clinical trial era. This technical guide delves into the historical development of methotrexate, providing a detailed account of the key experiments, quantitative outcomes, and the elucidation of its mechanism of action for professionals in the field of oncology and drug development.

The Precursor: Aminopterin (B17811) and the Folate Hypothesis

The story of methotrexate begins with the understanding of the role of folic acid in cellular proliferation. In the 1940s, Dr. Sidney Farber, a pathologist at Boston Children's Hospital, observed that administering folic acid to children with acute lymphoblastic leukemia (ALL) seemed to accelerate the disease.[1] This led to the revolutionary hypothesis that blocking the action of folic acid could inhibit the rapid division of cancer cells.

Working with chemists at Lederle Laboratories, Dr. Farber obtained a folic acid antagonist, aminopterin. In 1948, he initiated a clinical trial that would forever change the landscape of cancer treatment.

Key Experiment: Farber's 1948 Aminopterin Trial in Childhood Leukemia

Methodology: Sixteen children with advanced acute leukemia were enrolled in the study. Aminopterin was administered daily via intramuscular injection. The dosage was carefully adjusted within a range of 0.25 to 1.0 mg, with close monitoring for toxicity, primarily severe stomatitis.[2][3] Remission was assessed based on clinical improvement and a reduction of blast cells in the peripheral blood and bone marrow.[3]

Quantitative Data:

| Trial/Study | Investigator(s) | Year | Compound | Cancer Type | Number of Patients | Dosage | Key Outcomes |

| Farber's Leukemia Trial | Sidney Farber | 1948 | Aminopterin | Acute Leukemia | 16 | 0.25 - 1.0 mg daily (intramuscular) | 10 of 16 children showed temporary clinical and hematological remission.[2][4] |

This seminal study provided the first compelling evidence that a chemical agent could induce remission in a hematological malignancy, laying the groundwork for the development of methotrexate.

The Advent of Methotrexate and its Expansion to Solid Tumors

Aminopterin, while effective, was also highly toxic. This spurred the development of a related, less toxic compound: amethopterin, which would later be known as methotrexate.[4]

Key Figure: Dr. Jane C. Wright and the Treatment of Solid Tumors

While the initial focus of antifolate therapy was on leukemia, Dr. Jane C. Wright, a pioneering cancer researcher, explored the efficacy of methotrexate in solid tumors. Her work in the early 1950s demonstrated that the benefits of this new class of drugs were not limited to hematologic malignancies.

Key Experiment: Wright's 1951 Methotrexate Trial in Breast Cancer

Methodology: Dr. Wright administered methotrexate to patients with various advanced solid tumors. In her 1951 study on breast cancer, she treated 36 patients with incurable, disseminated breast cancer.[5] While the exact dosage regimens from this early trial are not readily available in modern literature, the approach involved careful administration and monitoring for signs of tumor regression and toxicity.

Quantitative Data:

| Trial/Study | Investigator(s) | Year | Compound | Cancer Type | Number of Patients | Dosage | Key Outcomes |

| Wright's Solid Tumor Trial | Jane C. Wright | 1951 | Methotrexate | Breast Cancer | 36 | Not specified in available sources | Temporary objective tumor regressions observed in 10 of 36 patients.[5] |

Dr. Wright's research was instrumental in establishing methotrexate as a broad-spectrum anticancer agent.[6]

A Landmark Achievement: The Cure of Choriocarcinoma

One of the most dramatic successes in the early history of chemotherapy was the use of methotrexate to cure a highly malignant solid tumor, choriocarcinoma. This work, led by Dr. Min Chiu Li and Dr. Roy Hertz at the National Cancer Institute, provided the first instance of a metastatic cancer being cured by chemotherapy alone.[7]

Key Experiment: Li and Hertz's 1956 & 1958 Choriocarcinoma Trials

Methodology: Beginning in 1956, Li and Hertz treated women with metastatic choriocarcinoma with methotrexate.[8] Their 1958 publication detailed the treatment of 27 patients.[7] The treatment protocol involved intensive courses of methotrexate, with dosages carefully managed to induce substantial but reversible toxicity.[8] A key innovation in this study was the use of urinary human chorionic gonadotropin (hCG) levels as a biomarker to monitor tumor response.[9]

Quantitative Data:

| Trial/Study | Investigator(s) | Year | Compound | Cancer Type | Number of Patients | Dosage | Key Outcomes |

| Li and Hertz's Choriocarcinoma Trial | Min Chiu Li, Roy Hertz | 1958 | Methotrexate | Choriocarcinoma | 27 | Intensive, repeated courses | 5 of 27 patients achieved complete remission, marking the first cure of a metastatic solid tumor with chemotherapy.[7] |

This groundbreaking achievement firmly established the curative potential of chemotherapy and solidified methotrexate's place in the oncologist's armamentarium.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The therapeutic effect of methotrexate stems from its potent inhibition of the enzyme dihydrofolate reductase (DHFR).[10] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[11]

By competitively inhibiting DHFR, methotrexate depletes the intracellular pool of THF, thereby halting DNA synthesis and cell division, particularly in rapidly proliferating cancer cells.[11]

Signaling Pathway Diagram

Caption: Methotrexate's mechanism of action via DHFR inhibition.

Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

A standard method to quantify the inhibitory effect of methotrexate on DHFR is a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

DHFR enzyme (purified)

-

Dihydrofolic acid (DHF) substrate

-

NADPH cofactor

-

Methotrexate solution

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

Procedure:

-

Prepare serial dilutions of methotrexate in the assay buffer.

-

In the wells of the microplate, add the assay buffer, NADPH, and the various concentrations of methotrexate or a vehicle control.

-

Add the DHFR enzyme to each well and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the DHF substrate to all wells.

-

Immediately begin kinetic reading of the absorbance at 340 nm at regular intervals for a set duration.

-

Calculate the rate of reaction (decrease in absorbance over time) for each methotrexate concentration.

-

Determine the IC50 value (the concentration of methotrexate that inhibits 50% of DHFR activity) by plotting the reaction rates against the logarithm of the methotrexate concentrations.

Evolution of Methotrexate Therapy: High-Dose Regimens and Leucovorin Rescue

A significant advancement in methotrexate therapy was the development of high-dose methotrexate (HDMTX) regimens, followed by leucovorin (folinic acid) rescue. This strategy allows for the administration of much higher, and potentially more effective, doses of methotrexate to overcome resistance and improve penetration into sanctuary sites like the central nervous system. Leucovorin, a reduced form of folic acid, is administered after a specific time to "rescue" normal cells from the toxic effects of methotrexate by bypassing the DHFR block.

Logical Workflow: High-Dose Methotrexate with Leucovorin Rescue

Caption: Workflow of HDMTX with leucovorin rescue.

Conclusion

The historical development of methotrexate in cancer therapy is a landmark in medical science. From the initial, insightful observations of Sidney Farber to the groundbreaking clinical trials of Jane C. Wright, Min Chiu Li, and Roy Hertz, the story of methotrexate is one of scientific curiosity, perseverance, and a paradigm shift in our ability to treat cancer. Its well-defined mechanism of action and the subsequent development of sophisticated treatment regimens have saved countless lives and continue to inform the development of new anticancer agents. For researchers and drug development professionals, the history of methotrexate serves as a powerful reminder of the importance of understanding fundamental biological pathways and the transformative potential of rationally designed therapies.

References

- 1. Treatment of Pediatric Acute Lymphoblastic Leukemia: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Observations of unprecedented remissions following novel treatment for acute leukemia in children in 1948 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin | Haematologica [haematologica.org]

- 4. bloodcancer.org.uk [bloodcancer.org.uk]

- 5. A Passion for Solving the Puzzle of Cancer: Jane Cooke Wright, M.D., 1919-2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jane C. Wright - Wikipedia [en.wikipedia.org]

- 7. Discovery – Methotrexate: Chemotherapy Treatment for Cancer - NCI [cancer.gov]

- 8. scispace.com [scispace.com]

- 9. Methotrexate for gestational choriocarcinoma: a paradigm shift in oncology | Semantic Scholar [semanticscholar.org]

- 10. ashpublications.org [ashpublications.org]

- 11. hematology.org [hematology.org]

what is the difference between methotrexate and methotrexate sodium

An In-depth Technical Guide to the Core Differences Between Methotrexate (B535133) and Methotrexate Sodium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical comparison of methotrexate and its sodium salt, focusing on their chemical, physicochemical, and pharmacokinetic differences. The information presented is intended to support research, drug development, and formulation activities by providing a clear understanding of the properties of each form.

Chemical and Physicochemical Properties

The fundamental difference between methotrexate and methotrexate sodium lies in their chemical structure, which in turn governs their physicochemical properties. Methotrexate is a dicarboxylic acid, while methotrexate sodium is its conjugate base in the form of a disodium (B8443419) salt.[1][2]

Table 1: Comparison of Physicochemical Properties

| Property | Methotrexate | Methotrexate Sodium |

| Chemical Formula | C₂₀H₂₂N₈O₅[3] | C₂₀H₂₀N₈Na₂O₅[2] |

| Molecular Weight | 454.4 g/mol [3] | 498.4 g/mol [2] |

| Appearance | Yellow-brown crystalline powder[4] | Yellow to orange-brown crystalline powder[5] |

| Aqueous Solubility | Practically insoluble (0.01 mg/mL at 20°C)[6] | Soluble (2 mg/mL in H₂O)[7] |

| pKa | 3.8, 4.8, 5.6 | Not applicable (salt form) |

| LogP | -1.85[8] | Not applicable (ionic) |

The most significant difference from a pharmaceutical perspective is the aqueous solubility. Methotrexate as a free acid is practically insoluble in water, which presents considerable challenges for formulation, particularly for liquid dosage forms intended for oral or parenteral administration.[4][6] The conversion to the disodium salt dramatically increases its aqueous solubility, making methotrexate sodium the preferred form for most pharmaceutical preparations.[5][9]

Pharmacokinetics and Bioavailability

Oral absorption of methotrexate is dose-dependent, with bioavailability decreasing at higher doses, suggesting a saturable absorption process.[5] For low doses, the mean bioavailability is approximately 60%.[5] Studies comparing oral and subcutaneous administration consistently demonstrate that the subcutaneous route provides higher and more predictable bioavailability, especially at doses of 15 mg/week and above.[10][11] One study comparing oral tablets and an oral solution of methotrexate found their mean relative bioavailability to be similar (0.85 and 0.87, respectively), suggesting that once in solution, the absorption is comparable.[12] Given the superior solubility of methotrexate sodium, it is the form used in these oral solutions and likely in most tablet formulations to ensure adequate dissolution.

Table 2: Bioavailability of Methotrexate via Different Routes

| Administration Route | Mean Bioavailability (%) | Key Findings |

| Oral | ~60% (dose-dependent) | Bioavailability decreases at doses >30 mg/m².[5] |

| Subcutaneous | Higher and more predictable than oral | Overcomes the absorption limitations seen with higher oral doses.[10][11] |

Mechanism of Action and Signaling Pathways

Both methotrexate and methotrexate sodium deliver the same active pharmacological moiety, methotrexate, to the systemic circulation. Therefore, their mechanism of action is identical. Methotrexate is a folate antagonist that competitively inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[2] This inhibition of nucleic acid synthesis is the basis of its antiproliferative effects in cancer chemotherapy.

In the treatment of autoimmune diseases like rheumatoid arthritis, other mechanisms are thought to be more prominent at the lower doses used. These include the modulation of key inflammatory signaling pathways:

-

Adenosine Signaling: Methotrexate increases the extracellular concentration of adenosine, which has potent anti-inflammatory effects.

-

NF-κB Pathway: Methotrexate can inhibit the activation of Nuclear Factor-κB (NF-κB), a key transcription factor for pro-inflammatory genes.

-

JAK/STAT Pathway: Methotrexate has been shown to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is crucial for the action of many pro-inflammatory cytokines.

Below are diagrams illustrating these key signaling pathways.

References

- 1. Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00960F [pubs.rsc.org]

- 2. Sodium Methotrexate | C20H20N8Na2O5 | CID 11329481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methotrexate disodium salt, 7413-34-5, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. goldbio.com [goldbio.com]

- 10. benchchem.com [benchchem.com]

- 11. Comparison of oral versus parenteral methotrexate in the treatment of rheumatoid arthritis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comparison of low dose methotrexate bioavailability: oral solution, oral tablet, subcutaneous and intramuscular dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Methotrexate and Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133) (MTX), a cornerstone in the treatment of various cancers and autoimmune diseases, exerts its profound therapeutic effects by intricately weaving itself into the fabric of cellular metabolism. At the heart of its mechanism lies the disruption of purine (B94841) biosynthesis, a fundamental process for cell proliferation and function. This technical guide provides an in-depth exploration of the multifaceted role of sodium methotrexate in purine metabolism, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

Methotrexate's primary mode of action is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are crucial one-carbon donors in the synthesis of purine nucleotides and thymidylate, which are the building blocks of DNA and RNA.[1][2][3] By binding to DHFR with an affinity approximately 1,000 times greater than its natural substrate, DHF, methotrexate effectively depletes the intracellular pool of THF.[2][3] This blockade of THF regeneration leads to a cessation of DNA synthesis, repair, and cellular replication, particularly impacting rapidly dividing cells like those found in cancerous tissues and activated immune cells.[2]

The Ripple Effect: Downstream Consequences on Purine Metabolism

The inhibition of DHFR by methotrexate sets off a cascade of events that reverberate throughout the purine metabolic pathway. The depletion of THF cofactors directly impacts two key folate-dependent enzymes in the de novo purine synthesis pathway:

-

Glycinamide ribonucleotide formyltransferase (GARFT)

-

5-Aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT) [4][5]

The inhibition of these enzymes leads to a significant reduction in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[3] This ultimately results in decreased pools of adenosine and guanosine nucleotides.[3][4][6]

Furthermore, the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) due to AICARFT inhibition has a secondary, yet crucial, anti-inflammatory effect.[7][8] AICAR competitively inhibits AMP deaminase, leading to an accumulation of AMP.[8] This excess AMP is then converted extracellularly to adenosine by ecto-5'-nucleotidase.[8] Adenosine, a potent signaling molecule, then acts on its receptors (primarily A2A and A3) on various immune cells to mediate a broad range of anti-inflammatory responses.[7][9][10][11]

Below is a diagram illustrating the central role of Methotrexate in disrupting the folate cycle and subsequent purine synthesis.

Polyglutamation: Enhancing the Potency of Methotrexate

Within the cell, methotrexate is converted to methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS).[2][12][13] This process involves the addition of several glutamate (B1630785) residues to the methotrexate molecule. MTXPGs are retained within the cell for longer periods and exhibit enhanced inhibitory effects on not only DHFR but also other folate-dependent enzymes like AICARFT and thymidylate synthase (TYMS).[2][5] The extent of polyglutamation can influence both the efficacy and toxicity of methotrexate treatment.[13][14]

The following diagram illustrates the intracellular activation of Methotrexate through polyglutamation.

Quantitative Insights into Methotrexate's Impact

The inhibitory effects of methotrexate on key enzymes and cellular processes have been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: Inhibitory Potency of Methotrexate and its Polyglutamates

| Compound | Target Enzyme | Species/Cell Line | Inhibition Constant (Ki) | IC50 | Reference |

| Methotrexate | Dihydrofolate Reductase (DHFR) | Human | 1.2 nM | ~24 nM (enzymatic assay) | [3] |

| Methotrexate | Dihydrofolate Reductase (DHFR) | Human | 3.4 pM | 0.12 ± 0.07 µM (enzymatic assay) | [3] |

| Methotrexate | Dihydrofolate Reductase (DHFR) | Human | - | 6.05 ± 0.81 nM (AGS cancer cells) | [3] |

| Methotrexate | Dihydrofolate Reductase (DHFR) | Human | - | 13.56 ± 3.76 nM (HCT-116 cancer cells) | [3] |

| Methotrexate Polyglutamates | AICAR Transformylase (ATIC) | - | More potent than MTX | - | [5][7] |

Table 2: Effects of Methotrexate on Purine Metabolism in T-lymphocytes

| Cell Type | MTX Concentration | Effect on De Novo Purine Synthesis | Effect on Purine Nucleotide Pools | Reference |

| Normal Human T-lymphocytes | 1 µM | >50% reduction in adenosine and guanosine synthesis | Reduced total purine pools | [4] |

| CEM T-cell line | 1 µM | Almost complete blockage | Reduced total purine pools | [4] |

| Phytohaemagglutinin-stimulated primary human T-lymphocytes | 20 nM - 20 µM | Inhibition of purine ribonucleotide synthesis | ATP and GTP pools restricted to concentrations of unstimulated cells | [15][16][17] |

| Malignant Lymphoblasts (KM-3) | 0.02 µM | Complete inhibition | - | [18] |

| Malignant Lymphoblasts (MOLT-4, RAJI, KM-3) | 0.2 µM | Complete inhibition in all cell lines | - | [18] |

Key Experimental Protocols

The following section details the methodologies for key experiments frequently cited in the study of methotrexate's effect on purine metabolism.

Assay for De Novo Purine Synthesis

This protocol describes a common method to measure the rate of de novo purine synthesis in cultured cells using a radiolabeled precursor.

Objective: To quantify the rate of new purine nucleotide synthesis.

Principle: Cells are incubated with a radiolabeled precursor, such as [¹⁴C]glycine or [¹⁴C]formate, which is incorporated into newly synthesized purine rings. The amount of radioactivity incorporated into the purine nucleotide pool is then measured.

Materials:

-

Cell culture medium

-

[¹⁴C]glycine or [¹⁴C]formate

-

Methotrexate

-

Trichloroacetic acid (TCA) or perchloric acid (PCA)

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells at a desired density and allow them to adhere or stabilize in culture.

-

Methotrexate Treatment: Treat cells with varying concentrations of methotrexate for a specified duration.

-

Radiolabeling: Add [¹⁴C]glycine or [¹⁴C]formate to the culture medium and incubate for a defined period to allow for incorporation into newly synthesized purines.[4][15][16]

-

Extraction of Nucleotides:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and precipitate macromolecules by adding cold TCA or PCA.

-

Centrifuge to pellet the precipitate. The supernatant contains the acid-soluble nucleotide pool.

-

-

HPLC Analysis:

-

Neutralize the acid-soluble extract.

-

Separate the purine nucleotides (e.g., ATP, GTP) using an appropriate HPLC column and buffer system.[4]

-

Quantify the amount of radioactivity in each nucleotide peak using an in-line radioactivity detector or by collecting fractions and analyzing them with a scintillation counter.

-

-

Data Analysis: Calculate the rate of purine synthesis as the amount of radioactivity incorporated into the total purine nucleotide pool per unit of time and per number of cells or protein content.

The following workflow diagram illustrates the key steps in this experimental protocol.

Dihydrofolate Reductase (DHFR) Activity Assay

This spectrophotometric assay is a standard method to measure the enzymatic activity of DHFR.

Objective: To determine the activity of DHFR in cell lysates or with purified enzyme.

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The activity of the enzyme is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Materials:

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Cell lysate or purified DHFR enzyme

-

Methotrexate (as an inhibitor)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the cell lysate or purified DHFR.

-

Initiation of Reaction: Start the reaction by adding DHF to the cuvette.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Inhibition Assay: To determine the inhibitory effect of methotrexate, pre-incubate the enzyme with various concentrations of methotrexate before adding DHF.

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH. Enzyme activity is typically expressed in units per milligram of protein. For inhibition studies, calculate the IC50 value of methotrexate.

Conclusion

This compound's role in purine metabolism is a complex interplay of direct enzyme inhibition and downstream metabolic consequences. Its primary action as a potent inhibitor of DHFR initiates a cascade that starves rapidly proliferating cells of the essential building blocks for DNA and RNA synthesis. The subsequent polyglutamation of methotrexate enhances its intracellular retention and broadens its inhibitory profile. Furthermore, the accumulation of AICAR and the resulting increase in extracellular adenosine contribute significantly to its anti-inflammatory effects, particularly in the context of autoimmune diseases. A thorough understanding of these intricate mechanisms at a quantitative and procedural level is paramount for the continued optimization of methotrexate therapy and the development of novel therapeutic strategies targeting purine metabolism.

References

- 1. droracle.ai [droracle.ai]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Effects of methotrexate on nucleotide pools in normal human T cells and the CEM T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Consequences of methotrexate inhibition of purine biosynthesis in L5178Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clinexprheumatol.org [clinexprheumatol.org]

- 9. Suppression of inflammation by low-dose methotrexate is mediated by adenosine A2A receptor but not A3 receptor activation in thioglycollate-induced peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenosine - Wikipedia [en.wikipedia.org]

- 11. Methotrexate enhances the anti-inflammatory effect of CF101 via up-regulation of the A3 adenosine receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. Polyglutamation of methotrexate with common polymorphisms in reduced folate carrier, aminoimidazole carboxamide ribonucleotide transformylase, and thymidylate synthase are associated with methotrexate effects in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Purine de novo synthesis as the basis of synergism of methotrexate and 6-mercaptopurine in human malignant lymphoblasts of different lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Sodium Methotrexate on the Adenosine Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a cornerstone in the treatment of chronic inflammatory diseases like rheumatoid arthritis, exerts its potent anti-inflammatory effects primarily by modulating the adenosine (B11128) signaling pathway. At the low doses used for these conditions, MTX's mechanism is not directly anti-proliferative but rather hinges on its ability to increase extracellular concentrations of adenosine, a powerful endogenous anti-inflammatory agent. This guide provides an in-depth exploration of the molecular mechanisms through which sodium methotrexate influences adenosine signaling, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the critical pathways.

Core Mechanism of Action

The anti-inflammatory action of methotrexate is initiated intracellularly. Once transported into the cell, methotrexate is converted into methotrexate polyglutamates (MTXPGs). These polyglutamated forms are crucial as they are more potently retained within the cell and exhibit enhanced inhibitory effects on key enzymes.[1][2]

The primary target of MTXPGs in this pathway is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC) , an enzyme involved in de novo purine (B94841) biosynthesis.[3][4] Inhibition of ATIC leads to the intracellular accumulation of its substrate, AICAR .[3][5] This buildup of AICAR has two major downstream consequences that culminate in increased extracellular adenosine:

-

Inhibition of AMP Deaminase (AMPD): AICAR competitively inhibits AMPD, the enzyme that converts adenosine monophosphate (AMP) to inosine (B1671953) monophosphate (IMP).[3][6]

-

Inhibition of Adenosine Deaminase (ADA): AICAR also inhibits ADA, which is responsible for the degradation of adenosine to inosine.[6][7]

This dual inhibition leads to an increase in the intracellular pool of AMP. This excess AMP is then transported out of the cell where it is converted to adenosine by the ecto-enzyme ecto-5'-nucleotidase (CD73) .[8][9] The extracellular adenosine then binds to its receptors on various immune cells, initiating an anti-inflammatory cascade.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental workflows involved in the methotrexate-adenosine signaling axis.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies investigating the effects of methotrexate on adenosine signaling and inflammation.

Table 1: Effect of Methotrexate on Adenosine and Leukocyte Levels in a Murine Air Pouch Model

| Treatment Group | Adenosine Concentration in Exudate (nM) | Leukocyte Count in Exudate (x 10⁶) | Reference(s) |

| Saline (Control) | 130 ± 20 | 14.2 ± 1.5 | [10] |

| Methotrexate (1 mg/kg) | 280 ± 40 | 7.5 ± 0.8 | [10] |

| MTX + Adenosine Deaminase | 150 ± 30 | 11.8 ± 1.2 | [10] |

| MTX + A2A Antagonist (DMPX) | 270 ± 50 | 13.5 ± 1.8 | [10] |

Table 2: Effect of Methotrexate in Wild-Type vs. Knockout Mice in the Air Pouch Model

| Mouse Strain | Treatment | Exudate Leukocyte Count (x 10⁶) | Exudate TNF-α (pg/ml) | Exudate Adenosine (nM) | Reference(s) |

| Wild-Type | Vehicle | 15.6 ± 2.1 | 450 ± 50 | 125 ± 15 | [8][11] |

| Wild-Type | Methotrexate | 8.2 ± 1.3 | 225 ± 30 | 250 ± 25 | [8][11] |

| A2A Receptor Knockout | Methotrexate | 14.9 ± 1.8 | 420 ± 45 | 240 ± 30 | [11] |

| A3 Receptor Knockout | Methotrexate | 15.2 ± 2.0 | 435 ± 55 | 260 ± 35 | [11] |

| CD73 Knockout | Methotrexate | 13.8 ± 1.5 | 400 ± 40 | 130 ± 20 | [8] |

Table 3: Effect of Methotrexate on Adenosine Deaminase Activity and Forearm Blood Flow in Humans

| Parameter | Before Methotrexate | After 12 Weeks of Methotrexate | p-value | Reference(s) |

| Lymphocyte Adenosine Deaminase Vmax (nmol/min/mg protein) | 20.7 ± 5.6 | 16.2 ± 6.0 | < 0.05 | [12] |

| Erythrocyte Adenosine Deaminase Vmax (nmol/min/mg protein) | 100.9 ± 31.7 | 111.3 ± 42.3 | > 0.1 | [12] |

| Forearm Blood Flow Ratio (Adenosine Infusion 1.5 µ g/min/dl ) | 2.2 ± 0.2 | 3.2 ± 0.5 | < 0.05 | [12][13] |

| Forearm Blood Flow Ratio (Dipyridamole Infusion 100 µ g/min/dl ) | 1.8 ± 0.2 | 2.4 ± 0.4 | < 0.05 | [12][13] |

Detailed Experimental Protocols

Murine Air Pouch Model of Inflammation

This in vivo model is frequently used to study the anti-inflammatory effects of methotrexate.[1][10]

-

Animals: Male C57BL/6J mice (6-8 weeks old) are typically used.

-

Drug Administration: Mice receive weekly intraperitoneal (IP) injections of either sterile saline (vehicle control) or this compound (0.75-1 mg/kg) for 4-5 weeks to allow for the intracellular accumulation of MTXPGs.

-

Air Pouch Induction: On day 0 of the final week, mice are anesthetized, and the dorsal area is shaved. A subcutaneous injection of 3 ml of sterile air creates the air pouch. The pouch is re-inflated with 1.5 ml of sterile air on days 2 and 4.

-

Induction of Inflammation: On day 6, inflammation is induced by injecting 1 ml of a 1% (w/v) carrageenan solution in sterile saline directly into the air pouch.

-

Exudate Collection: Four hours after carrageenan injection, mice are euthanized by CO₂ asphyxiation. The air pouch is lavaged with 3 ml of sterile saline.

-

Analysis:

-

Leukocyte Count: The total number of leukocytes in the lavage fluid is determined using a hemocytometer.

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines such as TNF-α in the cell-free supernatant is quantified using a standard ELISA kit.

-

Adenosine Measurement: Adenosine levels in the supernatant are measured by HPLC or mass spectrometry after appropriate sample preparation to prevent adenosine degradation.

-

Quantification of Adenosine by HPLC-MS/MS

Accurate measurement of adenosine in biological samples is challenging due to its short half-life.[14][15]

-

Sample Preparation: Immediately after collection, samples (e.g., air pouch lavage fluid, plasma) are mixed with an equal volume of a "stop solution" (e.g., 0.8 M perchloric acid) to deproteinize the sample and inhibit enzymatic activity. Samples are then centrifuged, and the supernatant is neutralized.

-

Chromatography:

-

Column: A C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: A flow rate of 0.2-0.4 ml/min is standard.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of adenosine. The transition of the parent ion (m/z 268.1) to a specific product ion (m/z 136.1) is monitored.

-

-

Quantification: A standard curve is generated using known concentrations of adenosine. An internal standard (e.g., ¹³C₅-adenosine) is added to the samples to account for variations in sample processing and instrument response.

Adenosine Receptor Binding Assay

This assay is used to determine the affinity of ligands for adenosine receptors.[16]

-

Membrane Preparation: Cell membranes expressing the adenosine receptor of interest (e.g., A2A or A3) are prepared from cultured cells or tissue homogenates.

-

Radioligand: A radiolabeled ligand with high affinity and specificity for the receptor is used (e.g., [³H]CGS 21680 for A2A receptors).

-

Assay Procedure:

-

Cell membranes are incubated with the radioligand in the presence of varying concentrations of a competing unlabeled ligand (e.g., methotrexate or an adenosine analog).

-

The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

The radioactivity retained on the filter is measured by liquid scintillation counting.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of the competing ligand, which is a measure of its binding affinity.

Ecto-5'-Nucleotidase (CD73) Activity Assay

This assay measures the enzymatic activity of CD73, which converts AMP to adenosine.[17][18]

-

Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP.

-

Procedure:

-

Cells or cell lysates are incubated with a saturating concentration of AMP in a reaction buffer.

-

The reaction is allowed to proceed for a specific time at 37°C.

-

The reaction is stopped, and the amount of Pi generated is measured using a colorimetric method, such as the malachite green assay.

-

-

Data Analysis: The CD73 activity is expressed as the rate of Pi production (e.g., nmol Pi/min/mg protein).

Conclusion and Future Directions

The anti-inflammatory efficacy of low-dose methotrexate is unequivocally linked to its ability to increase extracellular adenosine levels. This is achieved through a well-defined intracellular pathway involving the inhibition of AICAR transformylase and the subsequent extracellular conversion of released AMP to adenosine via CD73. The final anti-inflammatory effect is mediated primarily through the A₂ₐ and A₃ adenosine receptors.[9][19]

For drug development professionals, this understanding offers several opportunities:

-

Development of Novel Therapeutics: Designing molecules that specifically target components of this pathway, such as AICAR transformylase or adenosine receptor agonists, could lead to new anti-inflammatory drugs with potentially improved efficacy and safety profiles.

-

Personalized Medicine: Investigating genetic polymorphisms in the enzymes and receptors of the adenosine signaling pathway may help predict a patient's response to methotrexate therapy.

-

Combination Therapies: Exploring the synergistic effects of methotrexate with other drugs that modulate adenosine signaling could lead to more effective treatment strategies for chronic inflammatory diseases.

References

- 1. Genetically based resistance to the antiinflammatory effects of methotrexate in the air-pouch model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Low-Dose Methotrexate Results in the Selective Accumulation of Aminoimidazole Carboxamide Ribotide in an Erythroblastoid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinexprheumatol.org [clinexprheumatol.org]

- 4. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. helixchrom.com [helixchrom.com]

- 6. “Genetically-based resistance to the anti-inflammatory effects of methotrexate in the air pouch model of acute inflammation” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antiinflammatory mechanism of methotrexate depends on extracellular conversion of adenine nucleotides to adenosine by ecto-5'-nucleotidase: findings in a study of ecto-5'-nucleotidase gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The antiinflammatory mechanism of methotrexate. Increased adenosine release at inflamed sites diminishes leukocyte accumulation in an in vivo model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [scholarworks.brandeis.edu]

- 12. Methotrexate modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ard.bmj.com [ard.bmj.com]

- 14. Adenosine measurement [bio-protocol.org]

- 15. med.und.edu [med.und.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Unveiling the Role of Ecto-5′-Nucleotidase/CD73 in Astrocyte Migration by Using Pharmacological Tools [frontiersin.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. mdpi.com [mdpi.com]

The Molecular Targets of Sodium Methotrexate in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a folate analog, is a cornerstone of chemotherapy regimens for a variety of cancers, including leukemia, lymphoma, and breast cancer. Its efficacy is primarily attributed to its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This action leads to the depletion of intracellular reduced folates, which are essential for the synthesis of nucleotides and amino acids, ultimately causing cell cycle arrest and apoptosis. While DHFR is its principal target, emerging research has illuminated a broader mechanism of action involving other enzymes within the folate pathway and downstream signaling cascades. This technical guide provides a comprehensive overview of the molecular targets of sodium methotrexate, presenting quantitative data on its interactions, detailed experimental protocols for target validation, and visual representations of the affected signaling pathways.

Primary Molecular Target: Dihydrofolate Reductase (DHFR)

The primary molecular target of methotrexate is dihydrofolate reductase (DHFR) , an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis.

Methotrexate binds to the active site of DHFR with an affinity approximately 1000-fold higher than that of its natural substrate, DHF. This high-affinity, pseudo-irreversible binding competitively inhibits the enzyme, leading to a cascade of downstream effects.

Quantitative Analysis of Methotrexate-DHFR Interaction

The inhibitory potency of methotrexate against DHFR is typically quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values can vary depending on the species, tissue source, and assay conditions.

| Parameter | Organism/Cell Line | Value | Assay Conditions | Reference |

| Ki | Homo sapiens (recombinant) | 3.4 pM | pH 7.0, 25°C | |

| Ki | L1210 Mouse Leukemia Cells | 1.0 - 7.0 pM | Not Specified | |

| IC50 | CCRF-CEM (Human T-cell leukemia) | 22 nM | 72-hour incubation | |

| IC50 | MCF-7 (Human breast cancer) | 10 - 50 nM | 48-hour incubation |

Experimental Protocol: DHFR Enzyme Inhibition Assay

A common method to determine the inhibitory activity of methotrexate on DHFR is a spectrophotometric assay.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate.

Materials:

-

Recombinant human DHFR

-

Methotrexate

-

NADPH

-

Dihydrofolate (DHF)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of methotrexate in the assay buffer.

-

In a 96-well plate, add the assay buffer, a fixed concentration of DHFR, and varying concentrations of methotrexate.

-

Initiate the reaction by adding NADPH and DHF.

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

Calculate the rate of NADPH consumption (the decrease in absorbance over time).

-

Plot the enzyme activity against the logarithm of the methotrexate concentration to determine the IC50 value.

Caption: Workflow for a DHFR enzyme inhibition assay.

Secondary Molecular Targets and Downstream Effects

The inhibition of DHFR by methotrexate triggers a series of downstream events that constitute its broader mechanism of action.

Folate Pathway Enzymes

While DHFR is the primary target, the resulting accumulation of DHF polyglutamates can lead to the feedback inhibition of other key enzymes in the folate pathway.

-

Thymidylate Synthase (TS): This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. The depletion of THF, a necessary cofactor for TS, indirectly inhibits its activity.

-

Aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC): ATIC is involved in the de novo synthesis of purines. It is also inhibited by the accumulation of DHF polyglutamates, further disrupting nucleotide synthesis.

Signaling Pathways Affected by Methotrexate

The disruption of folate metabolism has profound effects on cellular signaling, primarily leading to cell cycle arrest and apoptosis.

Caption: Signaling pathway of Methotrexate in cancer cells.

Molecular Mechanisms of Methotrexate Resistance

Understanding the molecular targets of methotrexate is incomplete without considering the mechanisms by which cancer cells develop resistance.

-

DHFR Gene Amplification: Increased expression of DHFR due to gene amplification can overcome the inhibitory effects of methotrexate.

-

Mutations in DHFR: Alterations in the DHFR gene can lead to a protein with reduced binding affinity for methotrexate.

-

Impaired Methotrexate Transport: Reduced influx or increased efflux of methotrexate, often mediated by transporters like the reduced folate carrier (RFC) and ATP-binding cassette (ABC) transporters, can decrease its intracellular concentration.

-

Decreased Polyglutamylation: Methotrexate is polyglutamylated within the cell, which enhances its retention and inhibitory activity. Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) can lead to resistance.

Conclusion

The primary molecular target of this compound is unequivocally dihydrofolate reductase. However, its therapeutic efficacy stems from a broader disruption of the folate metabolic pathway, including the indirect inhibition of thymidylate synthase and AICAR transformylase. The resulting depletion of nucleotides leads to cell cycle arrest and apoptosis. The development of resistance is often linked to alterations in DHFR, drug transport, or metabolic activation. A thorough understanding of these molecular interactions is crucial for optimizing methotrexate therapy and developing novel strategies to overcome resistance.

Sodium Methotrexate as a Dihydrofolate Reductase Inhibitor: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Methotrexate (B535133), a folate antagonist, is a cornerstone of chemotherapy and immunosuppressive therapy. Its primary mechanism of action is the potent and competitive inhibition of dihydrofolate reductase (DHFR), a pivotal enzyme in cellular metabolism. This guide provides a comprehensive technical overview of sodium methotrexate's interaction with DHFR, including its core mechanism, quantitative inhibition data, detailed experimental protocols for its characterization, and its impact on downstream metabolic pathways.

Core Mechanism of Action: Competitive Inhibition of DHFR

Methotrexate (MTX) functions as a structural analog of 7,8-dihydrofolate (DHF), the natural substrate for dihydrofolate reductase (DHFR).[1][2] Due to this structural similarity, MTX binds to the active site of the DHFR enzyme.[1][2] However, its binding affinity for DHFR is approximately 1,000 times greater than that of DHF.[1][3] This high-affinity, tight binding competitively and effectively blocks the enzyme's catalytic function.[1][3][4]

The primary role of DHFR is to catalyze the reduction of DHF to 5,6,7,8-tetrahydrofolate (THF).[5][6] THF and its derivatives are essential cofactors that donate one-carbon units for the de novo synthesis of purine (B94841) nucleotides (adenine and guanine) and thymidylate, a pyrimidine (B1678525) nucleotide.[1][5][7] By inhibiting DHFR, methotrexate leads to a depletion of the intracellular THF pool.[1] This, in turn, halts the synthesis of DNA and RNA, leading to an arrest of the cell cycle in the S-phase and ultimately inducing cytotoxicity.[1][8] The cytotoxic effects of methotrexate are most pronounced in rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide biosynthesis.[1]

Intracellular Polyglutamylation

Upon entering the cell via the reduced folate carrier (RFC), methotrexate undergoes polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[7][9] This process involves the addition of multiple glutamate (B1630785) residues to the methotrexate molecule.[9] The resulting polyglutamated forms of methotrexate (MTX-PGs) are not only retained more effectively within the cell but also exhibit enhanced inhibitory activity against DHFR and other folate-dependent enzymes.[9][10] This intracellular retention is a critical factor for the sustained cytotoxic effect of the drug.[9][10]

Quantitative Inhibition Data

The potency of methotrexate as a DHFR inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values can vary depending on the species, cell line, and specific experimental conditions.

Table 1: Inhibition and Dissociation Constants of Methotrexate against DHFR

| Parameter | Species | Value |

| Ki | Human | 1.2 nM[1] |

| Ki | Human | 3.4 pM[1] |

| KD | Human (modified) | 9.5 nM[1] |

Table 2: IC50 Values of Methotrexate in Enzymatic Assays and Cancer Cell Lines

| Species/Cell Line | Assay Type | IC50 Value |

| Human DHFR | Enzymatic Assay | 0.12 ± 0.07 µM[1] |

| HCT-116 (Colon Cancer) | Cell Viability Assay | 13.56 ± 3.76 nM[1][11] |

| Daoy (Medulloblastoma) | Cell Viability Assay | 9.5 x 10⁻² µM (95 nM)[1][12] |

| Saos-2 (Osteosarcoma) | Cell Viability Assay | 3.5 x 10⁻² µM (35 nM)[1][12] |

| A549 (Lung Carcinoma) | Cell Viability Assay | 0.013 µM (13 nM)[1] |

| AGS (Gastric Cancer) | Cell Viability Assay | 6.05 ± 0.81 nM[11] |

| MCF-7 (Breast Cancer) | Cell Viability Assay | 114.31 ± 5.34 nM[11] |

| Colon 26 (Mouse Colorectal Carcinoma) | Cell Viability Assay | 31 nM[13] |

| DU-145 (Prostate Cancer) | Cell Viability Assay | 23 nM[13] |

Downstream Cellular Consequences and Metabolic Pathways

The inhibition of DHFR by methotrexate triggers a cascade of downstream effects that disrupt cellular homeostasis. The primary consequence is the interruption of the folate metabolic cycle, which is central to nucleotide biosynthesis.

Impact on Nucleotide Synthesis

The depletion of the THF pool directly impacts two critical biosynthetic pathways:

-

Thymidylate Synthesis: THF is a required cofactor for thymidylate synthase, the enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). A lack of dTMP, a precursor to deoxythymidine triphosphate (dTTP), prevents DNA synthesis.[1]

-

Purine Synthesis: THF derivatives are essential donors of carbon atoms in the de novo purine synthesis pathway, which produces the building blocks for both DNA and RNA.[1] Inhibition of this pathway leads to a reduction in adenosine (B11128) and guanosine (B1672433) pools.[1][14]

This dual blockade of pyrimidine and purine synthesis is the primary driver of methotrexate's cytotoxic and antiproliferative effects.[1]

Experimental Protocols

Spectrophotometric Assay for DHFR Activity and Inhibition

This protocol is a standard method for measuring DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+.[1][15][16]

A. Reagents and Buffers

-

DHFR Assay Buffer (1X): 50 mM Potassium Phosphate buffer, pH 7.5, or 0.05 M Tris-HCl, pH 7.5.[1][15]

-

DHFR Enzyme: Purified recombinant DHFR or lysate from cells/tissues.[1]

-

Substrate Solution: 10 mM Dihydrofolic acid (DHF) stock solution. Prepare fresh and protect from light.[1][15]

-

Cofactor Solution: 10 mM NADPH stock solution.[1]

-

Inhibitor Solution: Methotrexate stock solution (e.g., 10 mM in DMSO or assay buffer), serially diluted to desired concentrations.[1][15]

B. Assay Procedure (96-well plate format)

-

Reagent Preparation: Prepare fresh dilutions of all reagents on the day of the experiment.[16] Keep reagents on ice.

-

Reaction Mixture Preparation:

-

In a 96-well UV-transparent plate, add 2 µl of diluted Methotrexate or vehicle (for enzyme control) to the appropriate wells.[15][16]

-

Add diluted DHFR enzyme to each well (except for the background control).[15]

-

Add DHFR Assay Buffer to bring the volume to 100 µl.[15]

-

For the background control, add 100 µl of DHFR Assay Buffer.[15]

-

-

Cofactor Addition:

-

Initiate Reaction:

-

Data Acquisition:

C. Data Analysis

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.[1]

-

Subtract the rate of the background control from all other readings.

-

Calculate the percent inhibition for each methotrexate concentration using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] * 100%[15]

-

Plot the percent inhibition against the logarithm of the methotrexate concentration to determine the IC50 value using non-linear regression analysis.[1]

Mechanisms of Resistance

Resistance to methotrexate can arise through several mechanisms, which can limit its clinical efficacy:

-

Increased DHFR Levels: Amplification of the DHFR gene or increased transcription can lead to higher intracellular levels of the DHFR enzyme, requiring higher concentrations of methotrexate for effective inhibition.[5][6][17][18]

-

Impaired Cellular Uptake: Down-regulation or mutations in the reduced folate carrier (RFC) can decrease the transport of methotrexate into the cell.[17][18]

-

Decreased Polyglutamylation: Reduced activity of folylpolyglutamate synthase (FPGS) can lead to inefficient polyglutamylation of methotrexate, resulting in poor intracellular retention and increased efflux from the cell.[17][19]

-

DHFR Gene Mutations: Mutations in the DHFR gene can alter the structure of the enzyme's active site, leading to a decreased binding affinity for methotrexate.[17]

-

Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters can actively pump methotrexate out of the cell.[7]

Conclusion

This compound's potent and specific inhibition of dihydrofolate reductase remains a cornerstone of its therapeutic efficacy in oncology and immunology.[1] Its high-affinity binding disrupts essential metabolic pathways required for cell proliferation.[1] A thorough understanding of its mechanism of action, quantitative inhibitory properties, downstream cellular effects, and potential resistance mechanisms is critical for optimizing its clinical use and for the development of novel antifolate agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. proteopedia.org [proteopedia.org]

- 5. e-crt.org [e-crt.org]

- 6. Molecular mechanisms of resistance to antifolates, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Effects of methotrexate on purine and pyrimidine metabolism and cell-kinetic parameters in human malignant lymphoblasts of different lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Polyglutamylation, an important element in methotrexate cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Effects of methotrexate on nucleotide pools in normal human T cells and the CEM T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. assaygenie.com [assaygenie.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Impaired polyglutamylation of methotrexate as a cause of resistance in CCRF-CEM cells after short-term, high-dose treatment with this drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium Methotrexate: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methotrexate (B535133), the sodium salt of methotrexate, is a cornerstone medication in the treatment of a wide range of diseases, including various cancers and autoimmune disorders. As an antimetabolite and antifolate agent, its therapeutic efficacy is intrinsically linked to its unique chemical properties and structure, which dictate its mechanism of action at the molecular level. This technical guide provides an in-depth exploration of the core chemical characteristics of sodium methotrexate, detailed experimental protocols for its analysis, and a visual representation of its key signaling pathways.

Chemical and Physical Properties

This compound is an orange-brown, crystalline powder. Its chemical and physical properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Name | (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | [1] |

| Molecular Formula | C₂₀H₂₂N₈O₅ | [1] |

| Molecular Weight | 454.4 g/mol | [1] |

| Appearance | Yellow to orange-brown crystalline powder. | [2] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | >188°C (decomposes) | [] |

| pKa | pKa1: 2.895 (α-carboxyl), pKa2: 4.410 (γ-carboxyl), pKa3: 5.726 (N1) at 25°C | [4] |

| Solubility | ||

| Water | Freely soluble (quantitative data not specified) | [5] |

| Ethanol | Practically insoluble | [2][6] |

| DMSO | 3900 mg/mL | [] |

| PBS (pH 7.2) | Approximately 1 mg/mL (for methotrexate hydrate) |

Chemical Structure

The chemical structure of methotrexate consists of three key components: a pteridine (B1203161) ring, a p-aminobenzoic acid moiety, and a glutamic acid residue. The sodium salt form involves the deprotonation of the carboxylic acid groups.

Figure 1: Chemical Structure of Methotrexate.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the de novo synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis. By inhibiting DHFR, methotrexate disrupts these processes, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

Beyond its direct effect on nucleotide synthesis, methotrexate also modulates key inflammatory signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) pathways.

Inhibition of Purine (B94841) Synthesis

Figure 2: Methotrexate's inhibition of DHFR disrupts purine synthesis.

Modulation of JAK/STAT Signaling Pathway

Figure 3: Methotrexate inhibits the JAK/STAT signaling pathway.

Inhibition of NF-κB Signaling Pathway